N'-(3-pyridinylmethylene)-2-(2,4,5-trichlorophenoxy)acetohydrazide
Overview
Description
N'-(3-pyridinylmethylene)-2-(2,4,5-trichlorophenoxy)acetohydrazide, commonly known as PTACH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science.
Scientific Research Applications
PTACH has been investigated for its potential applications in various fields of science. In medicinal chemistry, PTACH has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been investigated for its potential as an antifungal agent. In agriculture, PTACH has been shown to have herbicidal and insecticidal properties, making it a potential candidate for the development of environmentally friendly pesticides. Additionally, PTACH has been investigated for its potential as a corrosion inhibitor in metal surfaces.
Mechanism of Action
The mechanism of action of PTACH is not fully understood. However, it has been suggested that PTACH induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that PTACH may inhibit the growth of fungi by disrupting the fungal cell membrane. Further studies are needed to elucidate the exact mechanism of action of PTACH.
Biochemical and Physiological Effects:
PTACH has been shown to have a low toxicity profile in vitro and in vivo studies. It has been reported to have no adverse effects on the liver, kidney, or hematological parameters. However, further studies are needed to investigate the long-term effects of PTACH on human health.
Advantages and Limitations for Lab Experiments
PTACH has several advantages for use in lab experiments. It is a readily available compound with high yields and purity. It has also been shown to have low toxicity, making it a safe compound to work with. However, PTACH has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for research on PTACH. One area of interest is the development of PTACH as a potential anticancer agent. Further studies are needed to investigate the mechanism of action of PTACH in cancer cells and to optimize its efficacy. Another area of interest is the development of PTACH as a potential herbicide or insecticide. Further studies are needed to investigate its selectivity and efficacy against different plant and insect species. Additionally, further studies are needed to investigate the potential environmental impact of PTACH as a pesticide. Finally, the development of new synthetic methods for PTACH may lead to the discovery of new derivatives with improved properties and applications.
properties
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]-2-(2,4,5-trichlorophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3N3O2/c15-10-4-12(17)13(5-11(10)16)22-8-14(21)20-19-7-9-2-1-3-18-6-9/h1-7H,8H2,(H,20,21)/b19-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJGOTXWXFKZQJ-FBCYGCLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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